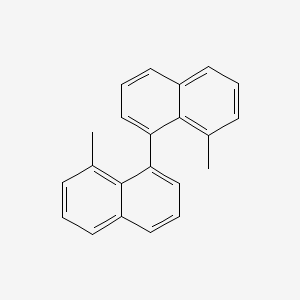
1,1'-Binaphthalene, 8,8'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Binaphthalene, 8,8’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 . . This compound is characterized by its two naphthalene units connected at the 1-position, with methyl groups attached at the 8-positions of each naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 8,8’-dimethyl- can be achieved through various synthetic routes. One common method involves the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives . This process typically involves the use of chiral ligands and metal catalysts to achieve high enantioselectivity. The reaction conditions often include the use of polar and nonpolar solvents, with the assistance of aggregation-induced polarization (AIP) technology to create chiral aggregates .
Industrial Production Methods
Industrial production methods for 1,1’-Binaphthalene, 8,8’-dimethyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Binaphthalene, 8,8’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,1’-Binaphthalene, 8,8’-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis. The unique chiral environment created by this compound makes it valuable in enantioselective reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-Binaphthalene, 8,8’-dimethyl- involves its interaction with molecular targets and pathways. As a chiral ligand, it coordinates with metal catalysts to form chiral metal complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that influences the stereochemistry of the products . The specific molecular targets and pathways depend on the nature of the reactions and the metal catalysts used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1’-Binaphthalene, 8,8’-dimethyl- include:
1,1’-Binaphthyl: The parent compound without the methyl groups.
2,2’-Binaphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand used in various catalytic reactions.
Uniqueness
1,1’-Binaphthalene, 8,8’-dimethyl- is unique due to the presence of methyl groups at the 8-positions, which create a distinct chiral environment. This structural modification enhances its utility as a chiral ligand in asymmetric synthesis and catalysis, providing better enantioselectivity and reaction outcomes compared to its analogs .
Propiedades
Número CAS |
32693-05-3 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-methyl-8-(8-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-7-3-9-17-11-5-13-19(21(15)17)20-14-6-12-18-10-4-8-16(2)22(18)20/h3-14H,1-2H3 |
Clave InChI |
SMWBLXLBHDDWCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC=C2C3=CC=CC4=CC=CC(=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


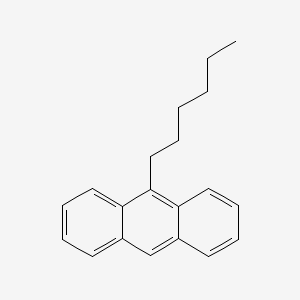
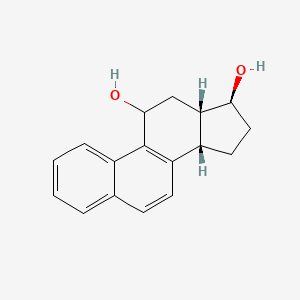
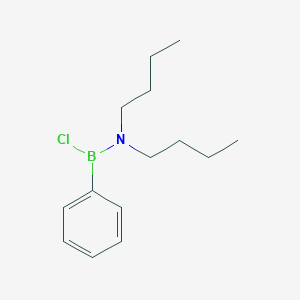
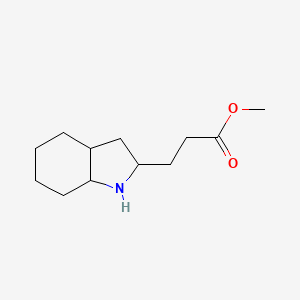
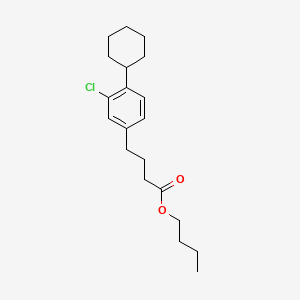



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
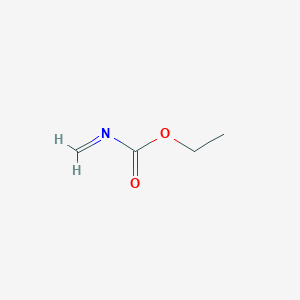
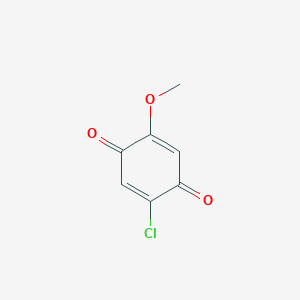
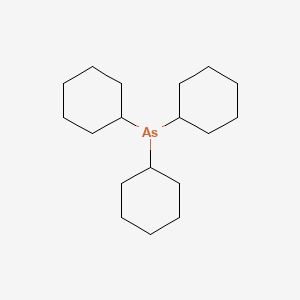
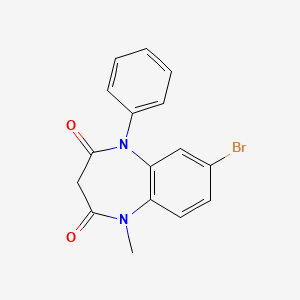
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
